![molecular formula C18H16N2O2 B2359980 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide CAS No. 940983-96-0](/img/structure/B2359980.png)
4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide
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Overview
Description
4-Hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide is a compound with the molecular formula C18H16N2O2 . It is a type of 4-hydroxy-2-quinolone, a class of compounds known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Synthesis Analysis
Many publications have recently dealt with the synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives . The synthetic methodology of quinolin-2,4-dione derivatives has been focused on, along with their utility in the synthesis of fused ring systems .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Physical And Chemical Properties Analysis
The molecular weight of 4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide is 159.1846 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
- 4-Hydroxy-2-methylquinoline serves as an intermediate in the synthesis of antitubercular agents. Specifically, it has been utilized in the preparation of 2-(quinolin-4-yloxy)acetamides , which exhibit potent antitubercular activity .
- Researchers have investigated 2-arylethenylquinoline derivatives derived from 4-hydroxy-2-methylquinoline for their potential in treating Alzheimer’s disease. These compounds hold promise as therapeutic agents for neurodegenerative conditions .
- N-Methyl-4-hydroxy-2-pyridinone analogues , including derivatives of 4-hydroxy-2-methylquinoline, have demonstrated selective fungistatic activity against fungal pathogens. For instance, compounds 1 and 3 exhibited activity against Aspergillus fumigatus , while wortmannin showed potent activity against Candida albicans .
- The synthetic approaches for 4-hydroxy-2-methylquinoline and related heterocycles have been a subject of interest. Researchers have explored various methods to access these compounds, which can subsequently be used as building blocks for more complex structures .
- While not specific to 4-hydroxy-2-methylquinoline, the broader class of 4-hydroxy-2-pyrones (including related compounds) has gained attention as potential biorenewable molecules. These compounds could contribute to sustainable chemical production from biomass feedstock .
- Although not directly tied to 4-hydroxy-2-methylquinoline, it’s worth noting that quinolones (the parent heterocycle) have diverse biological activities. For instance, quinine derivatives have been used to treat nocturnal leg cramps, arthritis, and prion infections .
Antitubercular Agents
Alzheimer’s Disease Treatment
Antifungal Activity
Synthetic Methodology
Biorenewable Molecules
Other Biological Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-(3-methylphenyl)-4-oxo-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-14(8-11)20-18(22)13-6-7-16-15(10-13)17(21)9-12(2)19-16/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUUNCRCHWVWOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-methyl-N-(m-tolyl)quinoline-6-carboxamide |
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